N-(4-chlorophenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]urea
Overview
Description
N-(4-chlorophenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]urea, commonly known as CIU, is a chemical compound that has been extensively studied due to its potential applications in the field of medicine. CIU is a urea derivative that has been shown to exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of CIU is not fully understood. However, it has been proposed that CIU exerts its antifungal activity by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. CIU may also inhibit the activity of certain enzymes involved in fungal cell wall synthesis.
In terms of its antiviral activity, CIU has been shown to inhibit the replication of herpes simplex virus type 1 and type 2 by blocking viral DNA synthesis. It may also inhibit the activity of certain viral enzymes involved in viral replication.
In terms of its anticancer activity, CIU may inhibit the activity of certain enzymes involved in cell division and proliferation. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
CIU has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungal and viral species, as well as cancer cells. CIU has also been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using CIU in lab experiments is its broad-spectrum antifungal and antiviral activity. It can be used to study the mechanisms of action of various fungal and viral species. Another advantage is its potential anticancer activity, which can be used to study the mechanisms of action of various cancer cell lines.
One limitation of using CIU in lab experiments is its low solubility in water. This can make it difficult to dissolve in certain media and may require the use of organic solvents. Another limitation is its potential toxicity, which may require the use of lower concentrations in lab experiments.
Future Directions
There are several future directions for research on CIU. One direction is to further investigate its mechanisms of action, particularly in terms of its antifungal and antiviral activity. Another direction is to investigate its potential use as an anticancer agent, particularly in vivo.
Another direction for future research is to investigate the potential use of CIU in combination with other drugs to enhance its antifungal, antiviral, or anticancer activity. Finally, future research could investigate the potential use of CIU in the development of new drugs for the treatment of fungal and viral infections, as well as cancer.
Scientific Research Applications
CIU has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit antifungal activity against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. CIU has also been shown to exhibit antiviral activity against herpes simplex virus type 1 and type 2, as well as human cytomegalovirus.
In addition to its antifungal and antiviral properties, CIU has also been shown to exhibit anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. CIU has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(1H-imidazol-5-yl)ethyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c13-9-1-3-10(4-2-9)17-12(18)15-6-5-11-7-14-8-16-11/h1-4,7-8H,5-6H2,(H,14,16)(H2,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRSXWCMOGNWLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCC2=CN=CN2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.